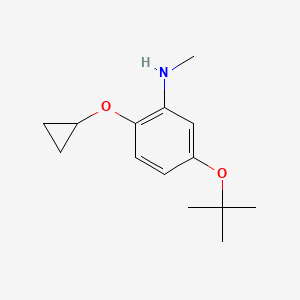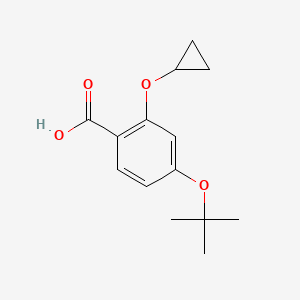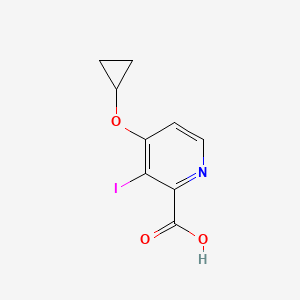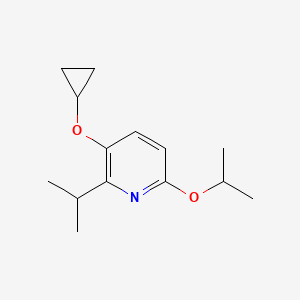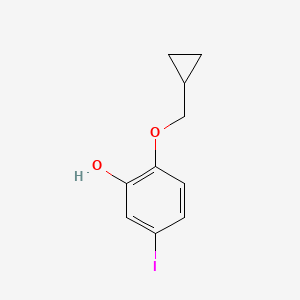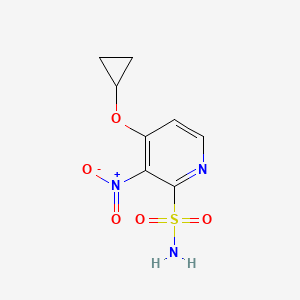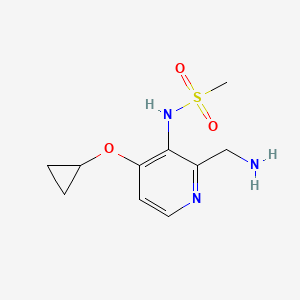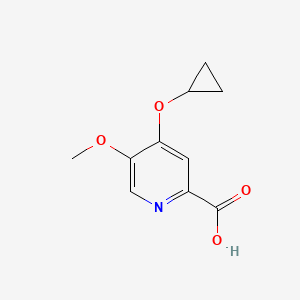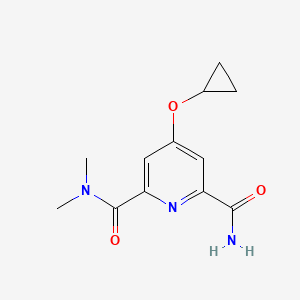
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.26 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with cyclopropylamine and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets, such as metalloenzymes. The compound acts as a ligand, coordinating with metal ions in the active sites of enzymes, thereby stabilizing the reactive intermediates and facilitating catalytic processes. The pathways involved include coordination to metal centers, modulation of enzyme activity, and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
4-Methoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Ethoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Propoxy-N2,N2-dimethylpyridine-2,6-dicarboxamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)10-6-8(18-7-3-4-7)5-9(14-10)11(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |
InChI-Schlüssel |
LNMWSNGMYNBENH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


